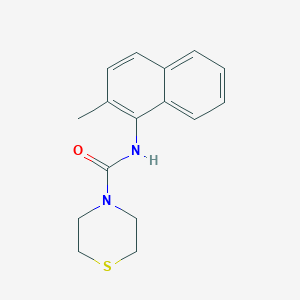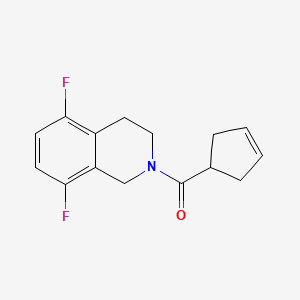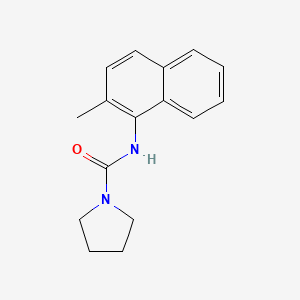
N-(2-methylnaphthalen-1-yl)thiomorpholine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylnaphthalen-1-yl)thiomorpholine-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is also known as MTMTC, and it is a thiomorpholine derivative that has been synthesized using various methods.
作用機序
The mechanism of action of N-(2-methylnaphthalen-1-yl)thiomorpholine-4-carboxamide is not fully understood. However, studies have shown that the compound may act by inhibiting specific enzymes or receptors in the body. For instance, some derivatives of MTMTC have been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is essential for cognitive function.
Biochemical and Physiological Effects
N-(2-methylnaphthalen-1-yl)thiomorpholine-4-carboxamide has been found to have various biochemical and physiological effects. Studies have shown that the compound can cross the blood-brain barrier, which makes it a potential candidate for the treatment of neurodegenerative diseases. The compound has also been found to have low toxicity, which makes it a safe compound for use in various applications.
実験室実験の利点と制限
One of the significant advantages of N-(2-methylnaphthalen-1-yl)thiomorpholine-4-carboxamide is its potential applications in various fields of scientific research. The compound has been found to have low toxicity, which makes it a safe compound for use in various applications. However, one of the limitations of this compound is its limited solubility in water, which makes it challenging to use in some applications.
将来の方向性
There are several future directions for the research on N-(2-methylnaphthalen-1-yl)thiomorpholine-4-carboxamide. One of the directions is the synthesis of new derivatives of MTMTC and evaluation of their biological activities. The compound can also be used in the development of new drugs for the treatment of neurodegenerative diseases such as Alzheimer's disease. Further studies can also be carried out to elucidate the mechanism of action of the compound and its potential applications in other fields of scientific research.
Conclusion
In conclusion, N-(2-methylnaphthalen-1-yl)thiomorpholine-4-carboxamide is a chemical compound that has potential applications in various fields of scientific research. The compound can be synthesized using various methods, and it has been found to have low toxicity and potential applications in the treatment of neurodegenerative diseases. Further studies are needed to elucidate the mechanism of action of the compound and its potential applications in other fields of scientific research.
合成法
The synthesis of N-(2-methylnaphthalen-1-yl)thiomorpholine-4-carboxamide can be achieved using various methods. One of the common methods involves the reaction of 2-methylnaphthalene with thiomorpholine-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a suitable solvent such as dichloromethane, and the product is obtained after purification using column chromatography.
科学的研究の応用
N-(2-methylnaphthalen-1-yl)thiomorpholine-4-carboxamide has been found to have potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of medicinal chemistry. Researchers have synthesized various derivatives of MTMTC and evaluated their biological activities, including antitumor, antibacterial, antiviral, and antifungal activities. The compound has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.
特性
IUPAC Name |
N-(2-methylnaphthalen-1-yl)thiomorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-12-6-7-13-4-2-3-5-14(13)15(12)17-16(19)18-8-10-20-11-9-18/h2-7H,8-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSVGTYPXHNBCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)NC(=O)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylnaphthalen-1-yl)thiomorpholine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,5-Dimethyl-2-[(2-methylimidazol-1-yl)methyl]-1,3-thiazole](/img/structure/B7630285.png)
![2-[[1-(2-Hydroxyethyl)pyrazol-4-yl]amino]-4-nitrobenzonitrile](/img/structure/B7630297.png)
![5-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile](/img/structure/B7630307.png)

![3-[(2,5-Dichlorophenyl)methylsulfanyl]propane-1,2-diol](/img/structure/B7630320.png)





![4-Bromo-2-methyl-5-(2-oxa-7-azaspiro[4.4]nonan-7-yl)pyridazin-3-one](/img/structure/B7630363.png)

![2-[(4-Bromo-2-methylphenyl)methylamino]propan-1-ol](/img/structure/B7630377.png)
![3-Tert-butyl-1-methyl-1-[(4-methylquinazolin-2-yl)methyl]urea](/img/structure/B7630385.png)